![molecular formula C13H10N2O2S B2722317 N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide CAS No. 923504-00-1](/img/structure/B2722317.png)
N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide
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Overview
Description
“N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is solid in physical form .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 440.52 . More specific physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, have shown potential anticancer activity . For instance, in vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019, a benzofuran derivative, successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication . Another derivative, 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9), exhibited significant cytotoxic activity against the head and neck (SQ20B) cancer cell line .
Antibacterial Activity
Benzofuran compounds, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, have demonstrated strong antibacterial properties . These compounds could potentially be used in the development of new antibacterial drugs.
Anti-oxidative Activity
Benzofuran derivatives are known for their anti-oxidative activities . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress-related diseases.
Anti-viral Activity
Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biological Imaging
Benzofuran derivatives, including N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, can be used in biological imaging . By introducing selected donor and acceptor substituents, the optical properties of benzofuran can be modulated, making it a useful fluorescent probe in biological imaging .
Synthesis of Complex Benzofuran Derivatives
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, which are structurally similar to n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It can be inferred from the known activities of similar benzofuran compounds that n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide may interact with its targets to induce changes that lead to its biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar benzofuran compounds, it is likely that n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide affects multiple pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
The known biological activities of similar benzofuran compounds suggest that n-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide may have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8(16)14-13-15-10(7-18-13)12-6-9-4-2-3-5-11(9)17-12/h2-7H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKMWMDTWOLKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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